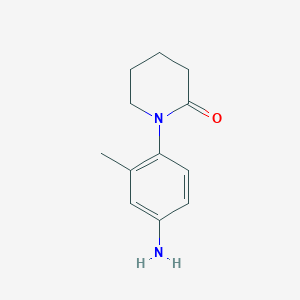

1-(4-Amino-2-methylphenyl)piperidin-2-one

Descripción general

Descripción

1-(4-Amino-2-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a piperidinone derivative, which means it contains a piperidine ring with a ketone group

Métodos De Preparación

The synthesis of 1-(4-Amino-2-methylphenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Análisis De Reacciones Químicas

1-(4-Amino-2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the ketone group to an alcohol group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield N-oxides, while reduction with sodium borohydride may produce the corresponding alcohol .

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound exhibits a range of pharmacological activities which can be categorized into several key areas:

Anticancer Activity

Research indicates that piperidine derivatives, including 1-(4-Amino-2-methylphenyl)piperidin-2-one, have demonstrated anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation .

Neurological Effects

The compound has been studied for its effects on cognitive functions. Specific derivatives have shown promise in enhancing memory acquisition and formation through interactions with cholinergic and NMDA receptors. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

Antimicrobial Properties

Piperidine derivatives have also been evaluated for their antimicrobial activity. They exhibit effectiveness against a variety of pathogens, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory properties of piperidine derivatives are noteworthy, with research suggesting that they can inhibit inflammatory pathways and cytokine production. This opens avenues for their use in treating chronic inflammatory diseases .

Case Studies

Several studies provide insights into the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of 1-(4-Amino-2-methylphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The piperidine ring can interact with various proteins, affecting their function and activity .

Comparación Con Compuestos Similares

1-(4-Amino-2-methylphenyl)piperidin-2-one can be compared to other piperidinone derivatives, such as:

1-(4-Amino-2-methoxyphenyl)piperidin-2-one: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.

1-(4-Amino-2-chlorophenyl)piperidin-2-one: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

Actividad Biológica

1-(4-Amino-2-methylphenyl)piperidin-2-one, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a methylphenyl moiety, which contributes to its biological activity. The general structure can be represented as follows:

This compound exhibits various biological activities through multiple mechanisms:

- Calcium Channel Modulation : Research indicates that similar piperidine derivatives can inhibit T-type calcium channels, which are crucial in regulating cellular excitability and neurotransmitter release. This suggests potential applications in treating conditions like hypertension and certain neurological disorders .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Inhibiting AChE can enhance cholinergic transmission, beneficial in treating Alzheimer's disease, while α-glucosidase inhibition can aid in managing diabetes by slowing carbohydrate absorption .

Anticancer Properties

Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have been screened against various cancer cell lines, revealing significant cytotoxic effects. In a study evaluating multiple derivatives, one compound exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating potent anticancer activity compared to standard treatments .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored through its interaction with neurotransmitter systems. By modulating calcium influx via T-type channels and inhibiting AChE, it may provide protective effects against neurodegenerative diseases .

Case Studies

- Antihypertensive Activity : A study involving the administration of a piperidine derivative demonstrated a significant reduction in blood pressure in spontaneously hypertensive rats without causing reflex tachycardia. This suggests that compounds like this compound could be developed into effective antihypertensive agents .

- Cytotoxicity Against Cancer Cell Lines : In vitro testing showed that derivatives exhibited varying degrees of cytotoxicity against leukemia and melanoma cell lines. For example, one derivative displayed a MID GI50 value significantly lower than traditional chemotherapeutics, indicating its potential as an effective anticancer agent .

Research Findings Overview

Propiedades

IUPAC Name |

1-(4-amino-2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKWVMOTHUYVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468532 | |

| Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443999-53-9 | |

| Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.